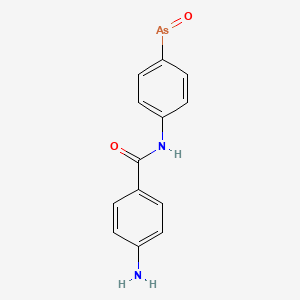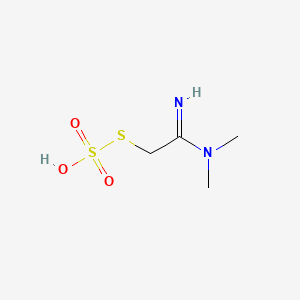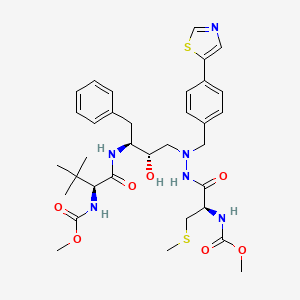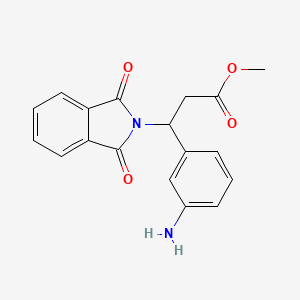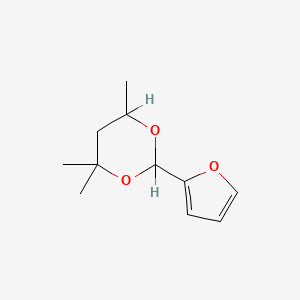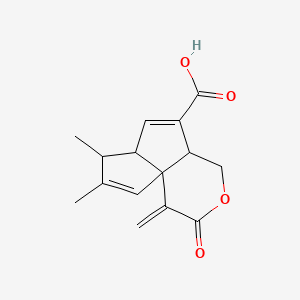
5-Benzylsulfanyl-5-hydroxy-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 402279 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 402279 involves several steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of NSC 402279.
Industrial Production Methods: In an industrial setting, the production of NSC 402279 is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial production methods often include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate NSC 402279 from reaction mixtures.
化学反応の分析
Types of Reactions: NSC 402279 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving NSC 402279 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from the reactions of NSC 402279 depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives of NSC 402279, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups attached to the NSC 402279 core structure.
科学的研究の応用
NSC 402279 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with desired properties. In biology, NSC 402279 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Additionally, NSC 402279 finds applications in industry, where it is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of NSC 402279 involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which NSC 402279 is used.
類似化合物との比較
Similar Compounds: NSC 402279 can be compared with other similar compounds to highlight its unique properties. Some of these similar compounds include NSC 123456, NSC 789012, and NSC 345678. Each of these compounds shares certain structural features with NSC 402279 but differs in specific functional groups or molecular configurations.
Uniqueness: The uniqueness of NSC 402279 lies in its specific chemical structure and the resulting properties that make it suitable for various applications. Compared to similar compounds, NSC 402279 may exhibit different reactivity, stability, or biological activity, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
7472-19-7 |
|---|---|
分子式 |
C11H10N2O4S |
分子量 |
266.28 g/mol |
IUPAC名 |
5-benzylsulfanyl-5-hydroxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H10N2O4S/c14-8-11(17,9(15)13-10(16)12-8)18-6-7-4-2-1-3-5-7/h1-5,17H,6H2,(H2,12,13,14,15,16) |
InChIキー |
HDQHCIADWIJQMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2(C(=O)NC(=O)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



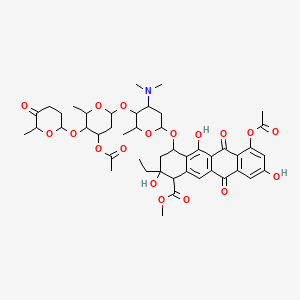
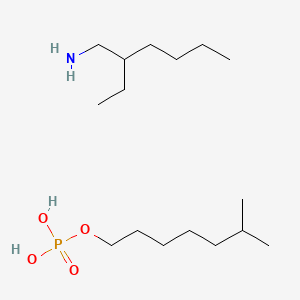
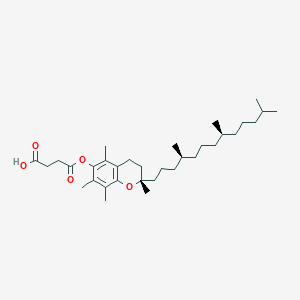

![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
